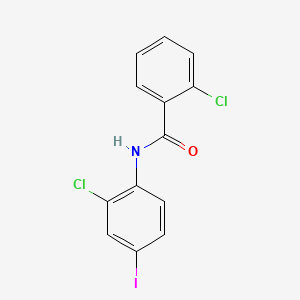![molecular formula C11H18O2S B13344776 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₈O₂S. It is characterized by a spirocyclic structure, which includes a sulfur atom bonded to an isopropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-ylsulfanyl)spiro[3One common method includes the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst . This method allows for the rapid construction of the spirocyclic framework under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. Cold-chain transportation is often required to maintain the stability of the compound during storage and transport .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The isopropylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the synthesis of functional materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by mimicking the structure of benzene rings, thereby interacting with molecular targets in a similar manner. The non-coplanar exit vectors of the spirocyclic core allow for unique interactions with biological molecules, potentially leading to enhanced bioactivity .
Vergleich Mit ähnlichen Verbindungen
Spiro[3.3]heptane: A saturated benzene bioisostere with similar structural features.
Bicyclo[1.1.1]pentane: Another saturated benzene bioisostere with different exit vector orientations.
Cubane: A highly strained, cubic structure used as a benzene bioisostere.
Uniqueness: 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is unique due to its combination of a spirocyclic core and an isopropylsulfanyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H18O2S |
|---|---|
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
2-propan-2-ylsulfanylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c1-8(2)14-11(9(12)13)6-10(7-11)4-3-5-10/h8H,3-7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
ADPHMGVUFWWAQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1(CC2(C1)CCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



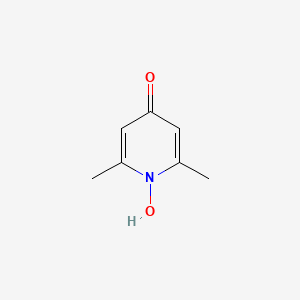

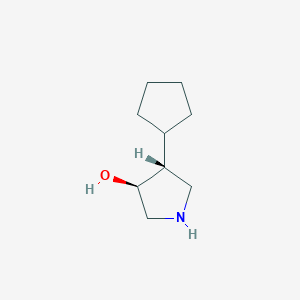
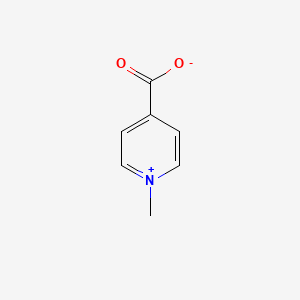
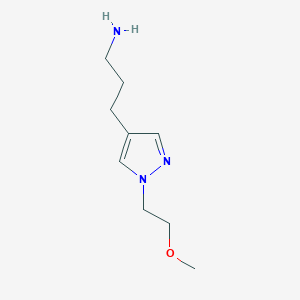
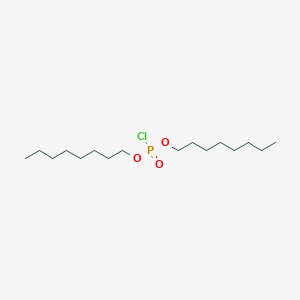

![2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13344747.png)
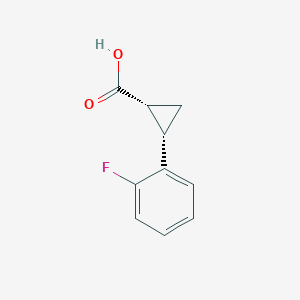


![12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B13344763.png)
